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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the off-target kinase profile of brepocitinib p-
tosylate against other Janus kinase (JAK) inhibitors. The information is intended to assist

researchers and drug development professionals in evaluating the selectivity and potential for

off-target effects of this investigational compound. All quantitative data is summarized in

structured tables, and detailed experimental methodologies for key assays are provided.

Introduction to Brepocitinib
Brepocitinib (PF-06700841) is an orally available small molecule that acts as a potent and

selective dual inhibitor of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[1][2][3] These

kinases are critical components of the JAK-STAT signaling pathway, which transduces signals

for numerous cytokines involved in inflammation and immune responses.[2] By inhibiting TYK2

and JAK1, brepocitinib modulates the signaling of pro-inflammatory cytokines such as IL-12, IL-

23, Type I and II interferons, and IL-6.[1][2] It is currently under investigation for the treatment

of a range of autoimmune and inflammatory diseases.[2]

Comparative Kinase Selectivity Profiles
The selectivity of a kinase inhibitor is a crucial factor in its safety and efficacy profile. Off-target

inhibition can lead to unintended side effects. This section compares the selectivity of

brepocitinib against other JAK inhibitors, focusing on both the JAK family and a broader panel

of kinases.
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JAK Family Selectivity
Brepocitinib exhibits potent inhibition of TYK2 and JAK1, with selectivity over other JAK family

members, JAK2 and JAK3. The half-maximal inhibitory concentrations (IC50) are presented

below. For comparison, typical IC50 values for other prominent JAK inhibitors are also

included. It is important to note that these values are often generated in different assays and

under varying conditions, which can influence the results.

Kinase
Brepocitinib
IC50 (nM)

Tofacitinib
IC50 (nM)

Upadacitinib
IC50 (nM)

Filgotinib IC50
(nM)

TYK2 23 ~16-34 4.7 -

JAK1 17 ~1.7-3.7 0.043
Selective for

JAK1

JAK2 77 ~1.8-4.1 0.12 -

JAK3 - ~0.75-1.6 2.3 -

Data for brepocitinib from Selleck Chemicals. Data for tofacitinib from ACS Omega. Data for

upadacitinib from PMC. Filgotinib is noted for its JAK1 selectivity. Dashes indicate data not

readily available in the searched literature.

Off-Target Kinase Profiling
A critical aspect of characterizing a kinase inhibitor is to assess its activity against a broad

panel of kinases to identify potential off-target interactions.

Brepocitinib has been evaluated for its off-target effects. In a screen against a panel of 157

kinases, brepocitinib, at a concentration of 1 µM, demonstrated greater than 50% inhibition of

only one non-JAK kinase: Thirty-eight-negative kinase 1 (TNK1).[1] This screening was

conducted at a physiologically relevant ATP concentration of 1 mM.[1]

Comprehensive, head-to-head, publicly available data from a single kinase panel screening for

brepocitinib and its comparators is limited. The following table summarizes the known

significant off-target interactions for other JAK inhibitors based on available literature.
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Inhibitor
Significant Off-Target
Kinases

Comments

Brepocitinib
TNK1 (>50% inhibition at 1

µM)
Screened against 157 kinases.

Tofacitinib Varies

Has been shown to interact

with other kinases beyond the

JAK family.

Upadacitinib Varies

Exhibits selectivity for JAK1

over other JAKs and other

kinases.

Filgotinib Varies
Noted for its selectivity for

JAK1.

Disclaimer: The absence of a kinase in this table does not imply a lack of interaction, but rather

that significant inhibition was not highlighted in the available public data. For a complete and

direct comparison, these compounds would need to be tested side-by-side in the same kinase

screening platform.

Signaling Pathways and Experimental Workflows
TNK1 Signaling Pathway
TNK1 is a non-receptor tyrosine kinase that has been implicated in several signaling pathways,

including the regulation of TNFα-induced apoptosis and interferon signaling.[4][5] Inhibition of

TNK1 by brepocitinib could potentially modulate these pathways.
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Caption: Potential impact of Brepocitinib on TNK1-mediated signaling pathways.

General Experimental Workflow for Kinase Screening
The following diagram illustrates a typical workflow for screening a compound against a panel

of kinases to determine its selectivity profile.
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Caption: A generalized workflow for in vitro kinase inhibitor profiling.

Experimental Protocols
The following are generalized protocols for common in vitro kinase screening assays. Specific

parameters such as buffer composition, substrate and ATP concentrations, and incubation

times are kinase-dependent and should be optimized for each specific assay.

In Vitro Radiometric Kinase Assay (e.g., HotSpot™
Assay)
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This method is considered a gold standard for measuring kinase activity. It directly measures

the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate.

1. Reagent Preparation:

Kinase Buffer: Typically contains a buffering agent (e.g., HEPES), MgCl₂, a reducing agent
(e.g., DTT), and other components optimized for the specific kinase.
Test Compound: A stock solution of the test compound (e.g., brepocitinib p-tosylate) is
prepared in DMSO and serially diluted to the desired concentrations.
Kinase and Substrate: The specific kinase and its corresponding substrate (protein or
peptide) are diluted to the final desired concentrations in the kinase buffer.
[γ-³³P]ATP: Radiolabeled ATP is diluted with unlabeled ATP to achieve the desired specific
activity and final concentration (often at or near the Kₘ for the kinase).

2. Assay Procedure:

In a microplate, the test compound dilutions are pre-incubated with the kinase in the kinase
buffer.
The kinase reaction is initiated by the addition of the substrate and [γ-³³P]ATP mixture.
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow
for the phosphorylation reaction to proceed.
The reaction is terminated by spotting the reaction mixture onto a filter membrane which
captures the phosphorylated substrate.
The filter membrane is washed to remove unincorporated [γ-³³P]ATP.

3. Detection and Data Analysis:

The radioactivity retained on the filter is quantified using a scintillation counter.
The percentage of inhibition for each compound concentration is calculated relative to a
DMSO vehicle control.
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using
appropriate software.

In Vitro Competition Binding Assay (e.g.,
KINOMEscan™)
This method measures the ability of a test compound to compete with an immobilized, active-

site directed ligand for binding to the kinase.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15612361?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15612361?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Assay Principle:

The assay utilizes three main components: a DNA-tagged kinase, an immobilized ligand that
binds to the active site of the kinase, and the test compound.
The kinase is incubated with the test compound and the immobilized ligand.
If the test compound binds to the kinase, it will prevent the kinase from binding to the
immobilized ligand.

2. Assay Procedure:

A library of DNA-tagged kinases is used.
The test compound is added to wells containing the kinase and the immobilized ligand.
The mixture is incubated to allow for binding to reach equilibrium.
Unbound components are washed away.

3. Detection and Data Analysis:

The amount of kinase bound to the immobilized ligand is quantified by measuring the
amount of the DNA tag using quantitative PCR (qPCR).
A lower amount of bound kinase (and thus a lower qPCR signal) indicates that the test
compound has bound to the kinase and outcompeted the immobilized ligand.
The results are typically reported as percent of control or as a dissociation constant (Kd).

Conclusion
Brepocitinib p-tosylate is a potent dual inhibitor of TYK2 and JAK1. The available data

suggests a high degree of selectivity for its primary targets within the JAK family and a

favorable off-target profile when screened against a broad panel of kinases, with TNK1 being

the only significant off-target identified in the cited screen.[1] While direct, comprehensive

comparative data for a wide range of kinases against other JAK inhibitors is not readily

available in the public domain, the focused inhibition profile of brepocitinib is a key

characteristic for its ongoing clinical development. Researchers should consider the specific

experimental conditions when comparing kinase inhibition data from different sources.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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